Cas no 89115-12-8 (Benzenamine, 4-(2,2-diphenylethenyl)-N-(4-methylphenyl)-N-phenyl-)
89115-12-8 structure
Product Name:Benzenamine, 4-(2,2-diphenylethenyl)-N-(4-methylphenyl)-N-phenyl-
Numero CAS:89115-12-8
MF:C33H27N
MW:437.57418847084
CID:611703
PubChem ID:14549583
Update Time:2025-04-19
Benzenamine, 4-(2,2-diphenylethenyl)-N-(4-methylphenyl)-N-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
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- Benzenamine, 4-(2,2-diphenylethenyl)-N-(4-methylphenyl)-N-phenyl-
- N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N-(4-methylphenyl)-N-phenylaniline
- SCHEMBL12009443
- DTXSID20561562
- 89115-12-8
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- Inchi: 1S/C33H27N/c1-26-17-21-31(22-18-26)34(30-15-9-4-10-16-30)32-23-19-27(20-24-32)25-33(28-11-5-2-6-12-28)29-13-7-3-8-14-29/h2-25H,1H3
- Chiave InChI: NXZKHRFIBMMFSI-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC=CC=1)(C1C=CC(C)=CC=1)C1C=CC(/C=C(\C2C=CC=CC=2)/C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 437.214349865g/mol
- Massa monoisotopica: 437.214349865g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
- Complessità: 583
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.7
- Superficie polare topologica: 3.2Ų
Benzenamine, 4-(2,2-diphenylethenyl)-N-(4-methylphenyl)-N-phenyl- Letteratura correlata
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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